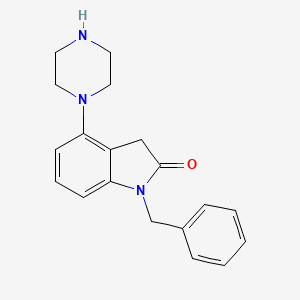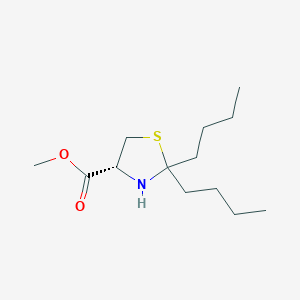
1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzyl group, a piperazine ring, and an indolone core. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields of these reactions are generally high, ranging from 81% to 91% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site of tubulin, preventing its polymerization and thus disrupting the mitotic spindle formation .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(piperazin-1-yl)phthalazine: Shares the piperazine ring but differs in the core structure.
1-(3-chlorophenyl)piperazine: Contains a piperazine ring with a different substituent.
1-(3-trifluoromethylphenyl)piperazine: Another piperazine derivative with a distinct substituent.
Uniqueness: 1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its indolone core, which imparts specific biological activities not observed in other piperazine derivatives. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
920284-17-9 |
|---|---|
Molekularformel |
C19H21N3O |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
1-benzyl-4-piperazin-1-yl-3H-indol-2-one |
InChI |
InChI=1S/C19H21N3O/c23-19-13-16-17(21-11-9-20-10-12-21)7-4-8-18(16)22(19)14-15-5-2-1-3-6-15/h1-8,20H,9-14H2 |
InChI-Schlüssel |
FGRRXRBKIGGWCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C3CC(=O)N(C3=CC=C2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)





![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)

![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)
![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)



![5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14188214.png)
